[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-[(2S,4S)-4-(1-benzothiophen-3-yl)-2-[[4-(hydroxymethyl)phenyl]methoxy]-3,4-dihydro-2H-pyran-6-yl]methanone
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Overview
Description
[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-[(2S,4S)-4-(1-benzothiophen-3-yl)-2-[[4-(hydroxymethyl)phenyl]methoxy]-3,4-dihydro-2H-pyran-6-yl]methanone is a member of benzodioxoles.
Scientific Research Applications
Anticonvulsant Activity
A study by Aytemir, Septioğlu, and Çalış (2010) explored the anticonvulsant properties of related compounds, including 3-hydroxy-6-hydroxy-methyl-2-substituted 4H-pyran-4-one derivatives. These compounds were synthesized and evaluated for their effectiveness against seizures, demonstrating potential as anticonvulsant agents (Aytemir, Septioğlu, & Çalış, 2010).
Antimicrobial Activity
Kumar and colleagues (2012) synthesized a series of methanone derivatives, including those with a pyridin-4-yl component, and tested them for antimicrobial efficacy. The compounds exhibited significant activity, suggesting potential applications in antimicrobial treatments (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Anticancer Activity
Inceler, Yılmaz, and Baytas (2013) conducted research on novel thiophene containing 1,3-diarylpyrazole derivatives for their anticancer activity. The study indicated significant growth inhibitory effects on certain cancer cells, suggesting potential for cancer treatment applications (Inceler, Yılmaz, & Baytas, 2013).
Properties
Molecular Formula |
C34H34N2O6S |
---|---|
Molecular Weight |
598.7 g/mol |
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[(2S,4S)-4-(1-benzothiophen-3-yl)-2-[[4-(hydroxymethyl)phenyl]methoxy]-3,4-dihydro-2H-pyran-6-yl]methanone |
InChI |
InChI=1S/C34H34N2O6S/c37-19-23-5-7-24(8-6-23)20-39-33-17-26(28-21-43-32-4-2-1-3-27(28)32)16-31(42-33)34(38)36-13-11-35(12-14-36)18-25-9-10-29-30(15-25)41-22-40-29/h1-10,15-16,21,26,33,37H,11-14,17-20,22H2/t26-,33+/m1/s1 |
InChI Key |
CYKOLZWTLFGEPE-NYFMKLKXSA-N |
Isomeric SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=C[C@H](C[C@H](O4)OCC5=CC=C(C=C5)CO)C6=CSC7=CC=CC=C76 |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC(CC(O4)OCC5=CC=C(C=C5)CO)C6=CSC7=CC=CC=C76 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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